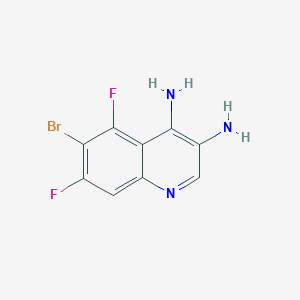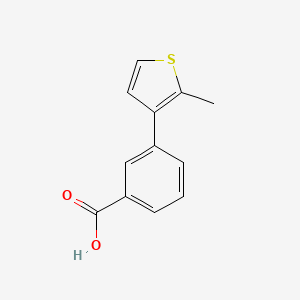
3-(2-Methylthiophen-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylthiophen-3-yl)benzoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiophen-3-yl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes to scale up the production.
化学反応の分析
Types of Reactions
3-(2-Methylthiophen-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol or 3-(2-Methylthiophen-3-yl)benzaldehyde.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3-(2-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
作用機序
The mechanism of action of 3-(2-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(3-Methylthiophen-2-yl)benzoic acid
- 2-Methyl-3-(2-methylthiophen-3-yl)benzoic acid
- 3-(5-Nitrothiophen-2-yl)benzoic acid
- 3-(5-Cyanothiophen-2-yl)benzoic acid
Uniqueness
3-(2-Methylthiophen-3-yl)benzoic acid is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-11(5-6-15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChIキー |
OVFGCBNXPBPPIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


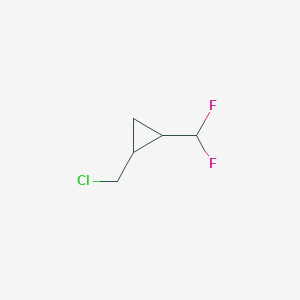

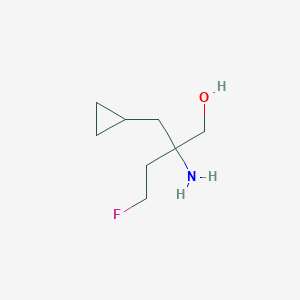
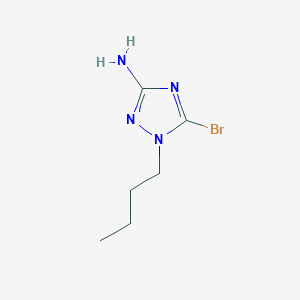
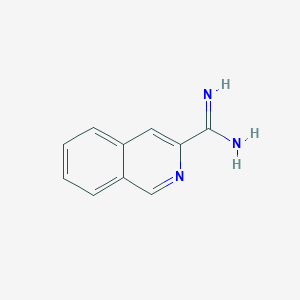

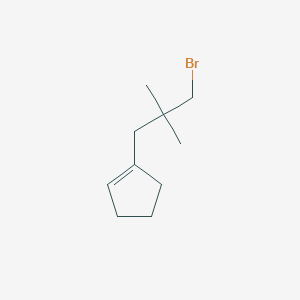
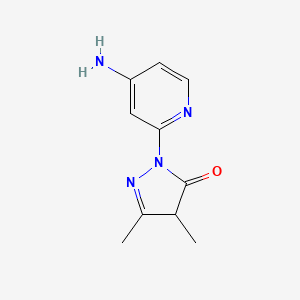
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
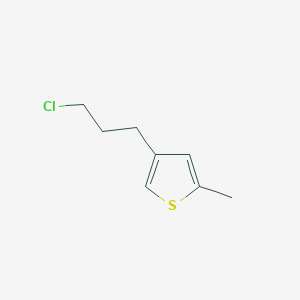
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)

